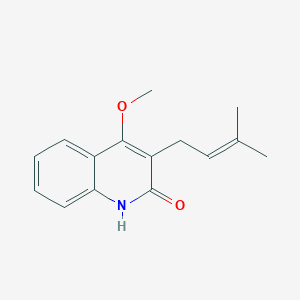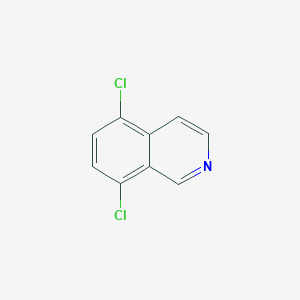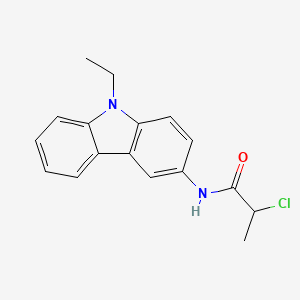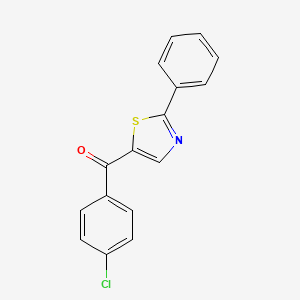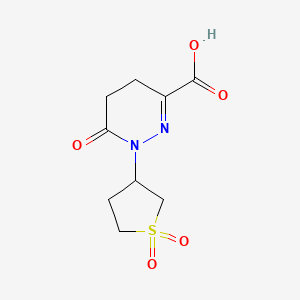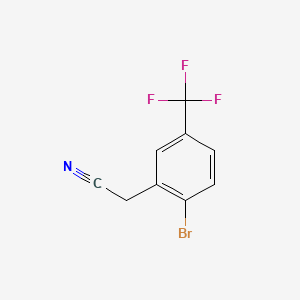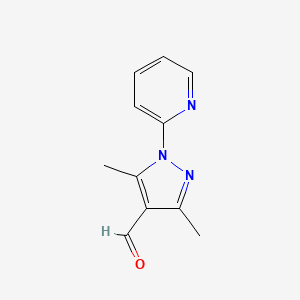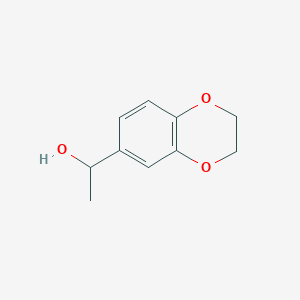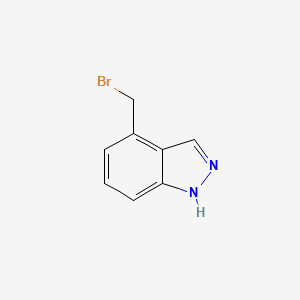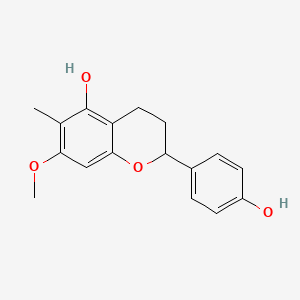
2H-1-Benzopyran-5-ol
Vue d'ensemble
Description
“2H-1-Benzopyran-5-ol” is a natural product found in Cannabis sativa . It is also known as "®-2-Methyl-2-(4-methyl-3-pentenyl)-7-pentyl-2H-1-benzopyran-5-ol" .
Synthesis Analysis
There are several methods for the synthesis of benzopyran derivatives. One efficient synthetic method involves gold-catalyzed benzopyran formation and subsequent aryne reactions . Another method involves the reaction of 3-halogeno-2H-1-benzopyran-2-ones with magnesium, lithium, aluminium, and copper derivatives .Molecular Structure Analysis
The molecular formula of “this compound” is C17H18O4 . The molecular weight is 286.32 g/mol . The structure includes a benzopyran ring with a hydroxyl group at the 5-position .Chemical Reactions Analysis
Benzopyran is a polycyclic organic compound that results from the fusion of a benzene ring to a heterocyclic pyran ring . The radical form of benzopyran is paramagnetic, with the unpaired electron delocalized over the whole benzopyran molecule, rendering it less reactive .Physical And Chemical Properties Analysis
The exact mass of “this compound” is 286.12050905 g/mol . It has a topological polar surface area of 58.9 Ų . The compound has 2 hydrogen bond donors and 4 hydrogen bond acceptors .Applications De Recherche Scientifique
Catalytic Synthesis
2H-Chromenes, derivatives of 2H-1-Benzopyran, are significant due to their broad biological activities and presence in various medicines, natural products, and materials with unique photophysical properties. Their synthesis has attracted interest in organic synthesis and chemical biology. Different catalytic methodologies have been developed for their synthesis, involving transition metal catalysis, metal-free Bronsted and Lewis acid/base catalysis, and enantioselective organo-catalysis (Majumdar et al., 2015).
Biological and Pharmacological Activities
- Benzopyran derivatives from mangrove endophytic fungi have shown moderate inhibitory effects on LPS-induced NO production in cells, indicating potential biological activity without cytotoxicity (Yang et al., 2020).
- Certain 3-[(substituted-carbonyl)amino]-2H-1-benzopyran-4-ols have shown antihypertensive activity, indicating their potential in cardiovascular therapies (Cassidy et al., 1992).
Photochemical Applications
2H-Benzopyrans are studied for their photochromic reactions, crucial in developing materials for applications like optical memories. The photochromism of 2H-benzopyrans involves a C–O bond cleavage and is a focus of research due to its potential commercial applications (Nakabayashi et al., 2001).
Synthesis of Novel Compounds
- Novel benzopyran-connected pyrimidine and pyrazole derivatives have been synthesized using a green chemistry approach, showcasing the versatility of 2H-1-Benzopyran in creating new molecules with potential larvicidal and antifeedant activities (Mostafa et al., 2019).
- TiO2 NPs-Coated Carbon Nanotubes have been used as a catalyst in the synthesis of [1]Benzopyrano[b][1]benzopyranones and Xanthenols, demonstrating the efficiency of 2H-1-Benzopyran derivatives in heterocyclic compound synthesis (Abdolmohammadi, 2018).
Mécanisme D'action
Target of Action
2H-1-Benzopyran-5-ol, also known as 5,4’-Dihydroxy-7-methoxy-6-methylflavane, is a compound that has been found to have significant interactions with several targets. It has been reported to have insecticidal activity , suggesting that it may interact with targets in the nervous system of insects.
Mode of Action
It has been suggested that it may influence the potential-dependent conductivity of calcium channels . This could result in changes to the functioning of these channels, potentially leading to the observed insecticidal effects .
Biochemical Pathways
Given its potential interaction with calcium channels , it may affect pathways related to calcium signaling. Calcium signaling plays a crucial role in many cellular processes, so changes in this pathway could have significant downstream effects.
Result of Action
Given its potential interaction with calcium channels , it may affect cellular processes regulated by calcium signaling. This could potentially result in a variety of effects, depending on the specific cells and tissues involved.
Orientations Futures
The benzopyran pharmacophore has provided fertile ground for oncology drug candidates . Successive rounds of chemical modification in three generations of benzopyran molecules have shown to select for different mechanisms of actions and progressive increases in anti-cancer activity . These findings indicate these benzopyran compounds may offer a novel anti-microtubule strategy for cancer intervention and provide the basis for further investigation into biomarkers of clinical sensitivity .
Propriétés
IUPAC Name |
2-(4-hydroxyphenyl)-7-methoxy-6-methyl-3,4-dihydro-2H-chromen-5-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O4/c1-10-15(20-2)9-16-13(17(10)19)7-8-14(21-16)11-3-5-12(18)6-4-11/h3-6,9,14,18-19H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRYLOSBAZNICRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=C1O)CCC(O2)C3=CC=C(C=C3)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



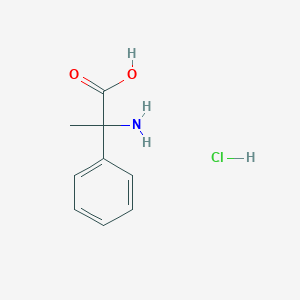
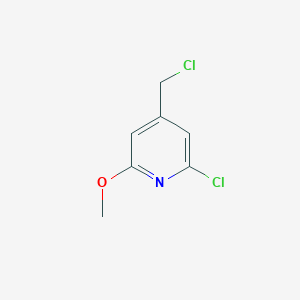
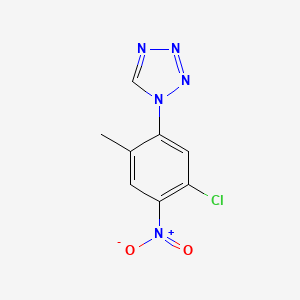
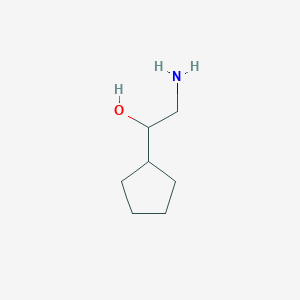
![2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B3038074.png)
